Potential synthetic approaches for "N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)urea" could involve the reaction of 4-bromo-2-chloroaniline with 4-ethoxyphenyl isocyanate [] or the reaction of 4-ethoxyaniline with 4-bromo-2-chlorophenyl isocyanate. Optimization of reaction conditions such as solvent, temperature, and catalyst would be crucial for maximizing yield and purity.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: